![molecular formula C10H15NO B136029 4-(3-Aminobutyl)phenol CAS No. 52846-75-0](/img/structure/B136029.png)
4-(3-Aminobutyl)phenol
Overview
Description
4-(3-Aminobutyl)phenol is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as Phenol, 4-(3-aminobutyl)-, and 4-(4’-Hydroxyphenyl)-2-aminobutane .
Synthesis Analysis
Reductive amination using cobalt-based nanoparticles has been used for the synthesis of different kinds of amines, including 4-(3-Aminobutyl)phenol . This process involves the reaction of carbonyl compounds with ammonia or amines in the presence of a reducing agent .Molecular Structure Analysis
The InChI representation of 4-(3-Aminobutyl)phenol isInChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3
. The compound has a molecular weight of 165.23 g/mol . It contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, and 6 aromatic bonds . Chemical Reactions Analysis
The primary chemical reaction involving 4-(3-Aminobutyl)phenol is reductive amination . In this reaction, carbonyl compounds react with ammonia or amines in the presence of a reducing agent to form corresponding amines .Physical And Chemical Properties Analysis
4-(3-Aminobutyl)phenol has a molecular weight of 165.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 165.115364102 g/mol . The topological polar surface area of the compound is 46.2 Ų .Scientific Research Applications
Metabolite of Antihypertensive Agent
“4-(3-Aminobutyl)phenol” is a metabolite of the antihypertensive agent, Labetalol . Labetalol is a medication used to treat high blood pressure. It can be used alone or in combination with other blood pressure medications.
Bioassay Investigations
This compound has been used in bioassay investigations . Bioassays are tests used to determine the concentration or potency of a substance by its effect on living cells or tissues. In this case, it was used in the investigation of heavy metals and phenol .
Emergency Control of Chemical Spills
“4-(3-Aminobutyl)phenol” has been used in the emergency control of chemical spills that contain soluble toxic organic compounds, such as phenol . The compound can be used to adsorb these toxic substances, reducing their impact on the environment .
Hazardous Waste Management
This compound plays a role in hazardous waste management . After being used to control chemical spills, the compound, now containing adsorbed toxic substances, needs to be properly handled and disposed of .
Bioconcentration Factor Determination
“4-(3-Aminobutyl)phenol” has been used in the determination of bioconcentration factors . This is a measure of the uptake of a chemical by an organism from the environment.
Acceptable Daily Intake Determination
This compound has been used in the determination of the acceptable daily intake of specific chemicals or substances . This is a measure of the amount of a specific substance in food or drinking water that can be ingested daily over a lifetime without an appreciable health risk .
properties
IUPAC Name |
4-(3-aminobutyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTVTQIJPAFZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902589 | |
Record name | NoName_3112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminobutyl)phenol | |
CAS RN |
52846-75-0 | |
Record name | 4-(3-Aminobutyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052846750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-aminobutyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(3-AMINOBUTYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O66HZ003 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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